molecular formula C17H16ClFN4O2 B1358325 N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine CAS No. 402855-01-0

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

Cat. No. B1358325
CAS RN: 402855-01-0
M. Wt: 362.8 g/mol
InChI Key: HALPWNIUJMVGGY-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine, abbreviated as N4-CFQD, is an organic compound that has been used in scientific research and laboratory experiments. It is a white, odorless crystalline solid that is soluble in water and has a melting point of 111-113°C. N4-CFQD has been studied for its potential applications in a variety of fields, including medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

Synthesis and Optimization

  • N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine and related compounds have been synthesized for various scientific applications. A study by Ouyang et al. (2016) focused on developing a rapid synthetic method for such compounds, optimizing the process and confirming the structures using NMR techniques (Ouyang et al., 2016).
  • The synthesis of similar compounds has been explored by other researchers too, including Gong Ping (2005) and Chandrasekhar et al. (2014), aiming for high yield and purity without extensive purification techniques (Gong Ping, 2005); (Chandrasekhar et al., 2014).

Biological and Pharmacological Studies

  • Quinazoline derivatives have been evaluated for their biological activities. A study by Fernandes et al. (2008) investigated the labelling of quinazoline derivatives with technetium for potential EGFR-TK imaging in cancer research (Fernandes et al., 2008).
  • Similarly, Lee et al. (2020) identified a quinazoline derivative as a potential inhibitor for MERS-CoV, highlighting its potential in antiviral research (Lee et al., 2020).

Advanced Applications

  • The compound has been used in the synthesis of [11C]gefitinib for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, as researched by Holt et al. (2006) (Holt et al., 2006).
  • Research by Sun et al. (2019) delved into the anti-inflammatory activity of fluorine-substituted quinazoline derivatives, indicating their potential in inflammation-related studies (Sun et al., 2019).

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2/c1-24-4-5-25-16-8-15-11(7-14(16)20)17(22-9-21-15)23-10-2-3-13(19)12(18)6-10/h2-3,6-9H,4-5,20H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALPWNIUJMVGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596100
Record name N~4~-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

CAS RN

402855-01-0
Record name N~4~-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(3-Chloro-4-fluoro-phenyl)-7-(2-methoxyethoxy)-6-nitro-quinazolin-4-amine 8b (392 mg, 1 mmol) and iron powder (392 mg, 7 mmol) were dissolved in 20 mL of acetic acid. The reaction mixture was heated to reflux for 4 hours, concentrated under reduced pressure. The residue was added with 100 mL of saturated sodium bicarbonate, extracted with dichloromethane (100 mL×3). The combined organic extracts were washed with saturated brine (50 mL×2), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to obtain the title compound N4-(3-chloro-4-fluoro-phenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine 8c (200 mg, yield 55.2%) as a light yellow solid.
Name
N-(3-Chloro-4-fluoro-phenyl)-7-(2-methoxyethoxy)-6-nitro-quinazolin-4-amine
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
392 mg
Type
catalyst
Reaction Step One

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